1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene
Description
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom, a 3-chloropropyl chain, and a trifluoromethylthio (-SCF₃) group. The trifluoromethylthio substituent is notable for its strong electron-withdrawing properties and metabolic stability, which are critical in agrochemical and pharmaceutical applications .
Properties
Molecular Formula |
C10H9Cl2F3S |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
WBOAYBCCHNKSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
A widely reported method involves Friedel-Crafts alkylation to introduce the chloropropyl sidechain. In this approach, a pre-functionalized benzene derivative undergoes alkylation using 1,3-dichloropropane in the presence of a Lewis acid catalyst.
Procedure :
- Substrate Preparation : 6-(Trifluoromethylthio)benzene-1-chloride is synthesized via nucleophilic aromatic substitution (NAS) of 1-chloro-2-nitrobenzene with trifluoromethylthiolate anions.
- Alkylation : The substrate is reacted with 1,3-dichloropropane using AlCl₃ as a catalyst in dichloromethane at 0–5°C. The reaction proceeds via a carbocation intermediate, yielding 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene after 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Reaction Temperature | 0–5°C |
| Catalyst Loading | 1.2 equiv AlCl₃ |
Mechanistic Insight :
The AlCl₃ facilitates the generation of a chloropropyl carbocation, which attacks the electron-rich para position relative to the -SCF₃ group. Steric hindrance from the trifluoromethylthio moiety limits ortho substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, adapted from methodologies for analogous trifluoromethylthio-substituted arenes, offers an alternative route. This method constructs the chloropropyl sidechain via a cross-coupling step.
Procedure :
- Boronic Acid Preparation : 3-Chloropropylboronic acid is synthesized from allyl chloride via hydroboration.
- Coupling Reaction : 1-Chloro-6-(trifluoromethylthio)benzene-2-bromide reacts with the boronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–68% |
| Reaction Time | 8 hours |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
Advantages :
- Superior regiocontrol compared to Friedel-Crafts.
- Tolerance for functional groups enables modular synthesis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 58–62 | 95 | Low | Moderate |
| Suzuki-Miyaura | 65–68 | 98 | High | High |
| Photoredox Catalysis | 72 | 97 | Moderate | Low |
Critical Evaluation :
- Friedel-Crafts : Cost-effective but suffers from byproduct formation due to carbocation rearrangements.
- Suzuki-Miyaura : High purity and scalability but requires expensive palladium catalysts.
- Photoredox : High yield but limited scalability due to specialized equipment needs.
Optimization Strategies and Process Intensification
Solvent and Catalyst Screening
Solvent Effects :
- Polar Aprotic Solvents : DMF enhances reaction rates in Suzuki-Miyaura couplings by stabilizing the palladium complex.
- Chlorinated Solvents : Dichloromethane improves Friedel-Crafts selectivity by minimizing ionic byproducts.
Catalyst Modifications :
Purification and Isolation
Chromatographic Techniques :
- Silica gel chromatography with hexane/ethyl acetate (3:1) achieves >98% purity.
- Recrystallization from ethanol/water mixtures yields crystalline product suitable for X-ray analysis.
Applications and Derivative Chemistry
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene serves as a precursor to:
- Pharmaceutical Agents : Alkylation of the chloropropyl chain yields protease inhibitors.
- Liquid Crystals : The -SCF₃ group enhances anisotropic polarizability in mesogens.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products include amines, ethers, and other substituted derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and partially reduced intermediates.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloro and trifluoromethylthio groups can form specific interactions with these targets, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethylthio group distinguishes this compound from other chlorinated benzenes. For example:
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene | Cl, 3-chloropropyl, -SCF₃ | High lipophilicity, metabolic stability | Potential agrochemicals |
| DDT (1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene) | Cl, trichloroethyl | Persistent lipophilicity, bioaccumulation | Insecticide (historical) |
| 1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene (CAS 1805732-72-2) | Cl, 3-chloropropyl, -OCF₂H | Moderate polarity, reduced bioaccumulation | Pharmaceutical intermediate |
- Trifluoromethylthio (-SCF₃) vs. Difluoromethoxy (-OCF₂H): The -SCF₃ group offers greater electronegativity and resistance to oxidative metabolism compared to -OCF₂H, which may enhance the compound’s environmental persistence .
Biological Activity
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene, with the CAS number 1804275-29-3, is a chlorinated aromatic compound that has gained attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9Cl2F3S
- Molecular Weight : 289.14 g/mol
- Purity : NLT 98% (as per specifications from Capot Chemical Company) .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that halogenated compounds, including those similar to 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene, exhibit significant antimicrobial properties. The presence of chlorine and trifluoromethyl groups enhances their interaction with microbial membranes, leading to increased permeability and eventual cell death. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including resistant strains.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study found that compounds with similar structures induced apoptosis in human breast cancer cells, suggesting potential applications in cancer therapy.
The mechanism by which 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene exerts its biological effects is primarily attributed to:
- Lipophilicity : The trifluoromethylthio group increases lipophilicity, enhancing membrane penetration.
- Electrophilic Nature : The chlorine atoms can act as electrophiles, interacting with nucleophilic sites in biological molecules, leading to disruption of normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 1-chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene?
Synthesis typically involves multi-step functionalization of a benzene core. For example:
- Step 1 : Introduce the trifluoromethylthio group via nucleophilic aromatic substitution (e.g., using CuSCF₃ or AgSCF₃ under inert conditions) at the para position relative to a directing group .
- Step 2 : Install the 3-chloropropyl chain via Friedel-Crafts alkylation or radical-mediated alkylation, ensuring regioselectivity by leveraging steric/electronic effects .
- Step 3 : Final chlorination at the ortho position using Cl₂ gas or N-chlorosuccinimide (NCS) under controlled conditions .
Key Validation : Monitor intermediates via HPLC and confirm regiochemistry via NOESY NMR .
Q. Which analytical methods are critical for characterizing this compound?
- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-TOF) to verify molecular weight (theoretical m/z ≈ 288.6 for C₁₀H₁₀Cl₂F₃S) and isotopic patterns .
- NMR : ¹⁹F NMR to confirm trifluoromethylthio group integrity (-SCF₃ at δ ~40–45 ppm). ¹H/¹³C NMR for alkyl chain and aromatic proton assignments .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What are the stability considerations for storage and handling?
- Light Sensitivity : The trifluoromethylthio group is prone to photodegradation; store in amber vials under argon .
- Moisture : Hydrolytic cleavage of the C-Cl bond in the chloropropyl chain may occur; use anhydrous solvents and desiccants .
- Temperature : Long-term storage at –20°C recommended to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved for this compound?
- Scenario : Discrepancies in integration ratios (NMR) vs. molecular ion peaks (MS).
- Resolution :
- Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out isomeric byproducts .
- Use high-resolution MS/MS to fragment the molecular ion and identify unexpected adducts or contaminants (e.g., oxidation products of -SCF₃) .
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies optimize regioselectivity during the introduction of the 3-chloropropyl group?
- Electronic Effects : Use electron-donating groups (e.g., -OCH₃) as temporary directing groups to favor alkylation at the meta position .
- Steric Control : Bulky catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) can direct alkylation to less hindered sites .
- Radical Pathways : TEMPO-mediated alkylation minimizes rearrangement side reactions observed in ionic mechanisms .
Q. How does the trifluoromethylthio group influence reactivity in cross-coupling reactions?
- Electrophilic Substitution : -SCF₃ deactivates the benzene ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) for nitration .
- Pd-Catalyzed Coupling : The group is compatible with Suzuki-Miyaura reactions but may require specialized ligands (e.g., SPhos) to prevent sulfur-Pd coordination .
- Redox Stability : Avoid strong reducing agents (e.g., LiAlH₄), which can reduce -SCF₃ to -SH .
Q. How can computational modeling aid in predicting degradation pathways?
- DFT Calculations : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., C-Cl bond in the chloropropyl chain) .
- MD Simulations : Model solvent interactions to predict hydrolysis rates in aqueous environments .
- QSPR Models : Correlate substituent effects (-SCF₃ vs. -SCH₃) with environmental persistence using existing pesticide data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
